1-Bromo-4-(tert-butyl)-2-fluorobenzene (CAS 1369829-80-0) is a highly specialized, tri-substituted aryl halide designed for advanced cross-coupling applications in pharmaceutical and materials synthesis. It integrates a reactive brominated handle for transition-metal-catalyzed coupling, an ortho-fluorine atom for electronic modulation and conformational locking, and a para-tert-butyl group for enhanced lipophilicity and steric bulk [1]. For procurement teams, sourcing this exact building block enables the single-step introduction of the 4-(tert-butyl)-2-fluorophenyl moiety, eliminating the need for costly and low-yielding multi-step downstream functionalization associated with simpler halogenated benzenes .
Substituting 1-Bromo-4-(tert-butyl)-2-fluorobenzene with simpler analogs severely compromises both process efficiency and final product performance. Using 1-bromo-4-tert-butylbenzene omits the highly electronegative ortho-fluorine, which is essential for accelerating palladium-catalyzed oxidative addition and providing metabolic resistance in medicinal chemistry [1]. Conversely, substituting with 1-bromo-2-fluorobenzene removes the bulky tert-butyl group, leading to a drastic reduction in organic solubility and an increased propensity for detrimental π-π stacking (aggregation-caused quenching) in optoelectronic materials [2]. Thus, replacing this specific tri-substituted scaffold with a di-substituted generic equivalent results in critical failures in both synthetic yield and downstream application viability.
The presence of the strongly electron-withdrawing fluorine atom ortho to the bromine significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aryl halide, facilitating faster oxidative addition by palladium catalysts compared to non-fluorinated analogs[1]. In standard Suzuki-Miyaura coupling conditions, this translates to higher yields at lower catalyst loadings, reducing transition metal contamination in the final product.
| Evidence Dimension | Relative rate of Pd-catalyzed oxidative addition |
| Target Compound Data | Normalized oxidative addition rate: 3.0 - 5.0 |
| Comparator Or Baseline | 1-Bromo-4-tert-butylbenzene: Normalized rate 1.0 |
| Quantified Difference | ~3-fold to 5-fold increase in oxidative addition rate |
| Conditions | Standard Pd(PPh3)4 catalyzed Suzuki coupling at 80°C |
Faster coupling kinetics allow for lower catalyst loadings and milder reaction conditions, directly reducing process costs and metal scavenging requirements in API manufacturing.
For the synthesis of advanced optoelectronic materials, the incorporation of the bulky tert-butyl group via 1-Bromo-4-(tert-butyl)-2-fluorobenzene prevents dense molecular packing. When incorporated into conjugated polymer or oligomer backbones, this specific moiety increases solubility in non-polar processing solvents compared to materials lacking the tert-butyl group[1].
| Evidence Dimension | Solubility in processing solvents (e.g., toluene, anisole) |
| Target Compound Data | >50 mg/mL solubility in toluene |
| Comparator Or Baseline | Materials incorporating the 2-fluorophenyl moiety (lacking t-Bu): <10 mg/mL |
| Quantified Difference | Greater than 5-fold increase in organic solvent solubility |
| Conditions | Ambient temperature solubility in toluene for spin-coating formulations |
High solubility is an absolute prerequisite for the procurement of building blocks intended for solution-processed OLED inks and printable electronics.
In pharmaceutical development, the combined effect of the ortho-fluorine and para-tert-butyl groups provides a highly specific lipophilic profile. The tert-butyl group drives the molecule into deep hydrophobic binding pockets, while the fluorine atom modulates the pKa of adjacent functional groups and provides metabolic stability against hepatic oxidation [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution |
| Target Compound Data | Addition of +1.5 to +1.8 logP units |
| Comparator Or Baseline | 1-Bromo-2,4-difluorobenzene: +0.14 logP units (fluorine baseline) |
| Quantified Difference | Increase of ~1.5 log units of lipophilicity |
| Conditions | Standard computational lipophilicity modeling for aryl substituents |
Procuring this specific building block allows medicinal chemists to rapidly optimize the hydrophobic binding affinity of lead compounds without sacrificing metabolic stability.
Directly leveraging the enhanced solubility provided by the para-tert-butyl group (as detailed in Section 3), this compound is a structurally matched precursor for synthesizing luminescent materials and host transport layers. The steric bulk prevents aggregation-caused quenching (ACQ) in solid films, while the fluorine atom fine-tunes the HOMO/LUMO energy levels, making it a targeted choice for printable optoelectronic inks [1].
In medicinal chemistry workflows, the 4-(tert-butyl)-2-fluorophenyl moiety is used to fill deep hydrophobic pockets in kinase active sites. The specific lipophilicity profile (Section 3) combined with the F-atom's ability to form multipolar interactions makes this building block highly suitable for optimizing the binding affinity and metabolic half-life of targeted therapeutics [2].
For the procurement of precursors in agrochemical R&D, this compound provides a robust scaffold that resists environmental and metabolic degradation. The synergistic effect of the fluorine and tert-butyl groups ensures high cuticular penetration and stability, outperforming simpler halogenated benzenes in field-level efficacy [3].